molecular formula C14H14F3N3O3 B14779390 (S)-3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2,2,2-trifluoroacetate

(S)-3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2,2,2-trifluoroacetate

Cat. No.: B14779390
M. Wt: 329.27 g/mol
InChI Key: XCBHREWNSSKKQF-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is a chemical compound with the molecular formula C12H13N3O . C2HF3O2. It is known for its unique structure, which includes a phenyl group, a pyrrolidinyl group, and an oxadiazole ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate typically involves the reaction of a phenyl-substituted oxadiazole with a pyrrolidine derivative. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvent. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions with biological targets, making it valuable in various research applications .

Properties

Molecular Formula

C14H14F3N3O3

Molecular Weight

329.27 g/mol

IUPAC Name

3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7)

InChI Key

XCBHREWNSSKKQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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